3-amino-4-chloro-N-(2-iodo-5-methylphenyl)benzene-1-sulfonamide
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Description
3-amino-4-chloro-N-(2-iodo-5-methylphenyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C13H12ClIN2O2S and its molecular weight is 422.67. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Sulfonamides have been synthesized and structurally analyzed to understand their conformation and interaction potential within molecular systems. For example, the synthesis and crystal structure of a Schiff base derived from a sulfonamide compound showed how intramolecular hydrogen bonds and π–π stacking interactions contribute to its stability and reactivity (Subashini et al., 2009). This type of analysis is crucial for designing molecules with specific properties for use in pharmaceuticals and materials science.
Antimicrobial Activity
- Some sulfonamide compounds have been investigated for their antimicrobial activity, offering potential as bases for developing new antibacterial and antifungal agents. For instance, research into heterocyclic compounds based on sulfonamides demonstrated antimicrobial activity, highlighting the therapeutic potential of such molecules (El‐Emary, Al-muaikel, & Moustafa, 2002).
Molecular Interactions and Solubility Studies
- The study of sulfonamides involves examining their molecular interactions, solubility, and distribution, which are essential for drug design and development. Understanding these properties helps in predicting the behavior of sulfonamide compounds in biological systems (Perlovich et al., 2008).
Transition-Metal-Free Chemical Reactions
- Transition-metal-free intermolecular amination of sp3 C-H bonds with sulfonamides represents an environmentally friendly approach to synthesizing valuable nitrogen-containing compounds. This method demonstrates the role of sulfonamides in developing sustainable chemical processes (Fan et al., 2009).
Biological Properties and Metal Complexes
- Sulfonamide-derived compounds and their transition metal complexes have been explored for their antibacterial, antifungal, and cytotoxic activity. This research suggests the potential of sulfonamide compounds in creating complexes with enhanced biological properties (Chohan, Shad, & Nasim, 2009).
Properties
IUPAC Name |
3-amino-4-chloro-N-(2-iodo-5-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClIN2O2S/c1-8-2-5-11(15)13(6-8)17-20(18,19)9-3-4-10(14)12(16)7-9/h2-7,17H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZXYXBXFPMTNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClIN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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